25-Fold Higher V-ATPase Inhibitory Potency of Concanamycin G Relative to Bafilomycin A1
Concanamycin G inhibits V-ATPase with a reported Ki of 0.02 nM . In contrast, the widely used 16-membered plecomacrolide bafilomycin A1 exhibits a Ki of approximately 0.5 nM for V-ATPase in Neurospora crassa vacuolar membranes [1]. This represents an approximately 25-fold greater inhibitory potency for Concanamycin G. The structure-activity study by Dröse et al. (1993) established that concanamycins (18-membered macrolides) are in general better and more specific V-ATPase inhibitors than the bafilomycin class [2].
| Evidence Dimension | V-ATPase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.02 nM (reported on multiple vendor datasheets referencing Woo et al. 1992) |
| Comparator Or Baseline | Bafilomycin A1 Ki = 0.5 nM (N. crassa vacuolar membranes; Cayman Chemical/Biocompare datasheet) |
| Quantified Difference | ~25-fold greater potency for Concanamycin G (0.02 nM vs 0.5 nM) |
| Conditions | Different assay systems: Concanamycin G Ki from vendor-reported data referencing original isolation paper; Bafilomycin A1 Ki measured in N. crassa vacuolar membrane preparations. |
Why This Matters
For researchers requiring maximal V-ATPase inhibition at the lowest possible concentration—critical in experiments where solvent toxicity or off-target effects at higher concentrations are a concern—Concanamycin G offers a quantitatively superior potency profile over bafilomycin A1.
- [1] Cayman Chemical / Biocompare. Bafilomycin A1 Product Information: V-ATPase inhibitor (Ki = 0.5 nM in N. crassa vacuolar membranes). https://www.biocompare.com. View Source
- [2] Dröse S, Bindseil KU, Bowman EJ, Siebers A, Zeeck A, Altendorf K. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases. Biochemistry. 1993 Apr 20;32(15):3902-6. doi:10.1021/bi00066a008. View Source
